molecular formula C6H5NO2S B1584256 2-Nitrothiophenol CAS No. 4875-10-9

2-Nitrothiophenol

Cat. No. B1584256
CAS RN: 4875-10-9
M. Wt: 155.18 g/mol
InChI Key: JKIFPWHZEZQCQA-UHFFFAOYSA-N
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Description

2-Nitrothiophenol is a chemical compound with the molecular formula C₆H₅NO₂S . It is also known by other names, including 2-Nitrobenzenethiol . The compound consists of a thiophenol ring (a sulfur-containing aromatic ring) with a nitro group (-NO₂) attached at the ortho position. The presence of both the nitro group and the thiol functional group makes it an interesting molecule for various applications .


Synthesis Analysis

The synthesis of 2-Nitrothiophenol involves introducing the nitro group onto a thiophenol ring. Various methods can be employed, such as nitration of thiophenol using nitric acid or its derivatives. The reaction typically occurs under acidic conditions, and the product is then isolated and purified .


Molecular Structure Analysis

The molecular structure of 2-Nitrothiophenol consists of a six-membered thiophenol ring (C₆H₅S) with a nitro group (-NO₂) attached at the ortho position. The compound’s planar structure allows for resonance stabilization within the aromatic ring system. The sulfur atom in the thiophenol ring contributes to its unique properties .


Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution : The aromatic ring undergoes electrophilic substitution reactions due to the presence of the nitro group .

Physical And Chemical Properties Analysis

  • Odor : It has a characteristic sulfurous odor .

Scientific Research Applications

Electronic Devices

  • Large On-Off Ratios and Negative Differential Resistance in Molecular Electronic Devices : A molecule containing a nitroamine redox center was used in an electronic device, showing significant on-off peak-to-valley ratios, which are crucial for electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Electroactive Materials

  • Nitro-functionalized Oligothiophenes as Electroactive Materials : Terthiophenes with nitro compounds, including 2-nitrothiophenol, show push-pull behavior and intense photoinduced charge transfer. These properties make them suitable as electroactive materials (J. Casado et al., 2003).

Molecular Structure Analysis

  • Internal Rotation and Equilibrium Structure Studies : 2-Chloro-3-nitrothiophene, a related compound, has been studied for its molecular structure and internal rotation using electron diffraction and quantum chemistry (D. M. Kovtun et al., 2015).

Catalysis and SERS Monitoring

  • Plasmon-free SERS Monitoring of Catalysis Reaction : The reduction of 4-nitrothiophenol was probed in a catalysis/SERS bifunctional composite, highlighting its use in sensitive, interference-free monitoring of catalytic reactions (Dianyu Qi et al., 2015).

Surface-Enhanced Spectroscopies

  • Surface-Enhanced Infrared and Raman Studies : The reduction of p-nitrothiophenol monolayers was investigated using enhanced infrared and Raman spectroscopies, which are critical for analyzing electrode reactions and adsorbed molecules (MatsudaNaoki et al., 1992).

Synthesis of Organic Compounds

  • Synthesis of Ring Oximinoorthodithiolactones : 2-Nitrothiophenol derivatives were used for intramolecular cyclization in organic synthesis, leading to various cyclic orthothioesters (J. Coustard, 2001).

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

Research on 2-Nitrothiophenol continues to explore its applications in organic synthesis, materials science, and catalysis. Investigating its reactivity with various metal ions and designing novel derivatives could lead to exciting advancements in chemical processes and functional materials .

properties

IUPAC Name

2-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFPWHZEZQCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197602
Record name o-Nitrobenzenethiol
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrothiophenol

CAS RN

4875-10-9
Record name 2-Nitrobenzenethiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrobenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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